molecular formula C12H13NO3S B2482817 4-(4-Methoxybenzyl)-3,5-thiomorpholinedione CAS No. 338953-64-3

4-(4-Methoxybenzyl)-3,5-thiomorpholinedione

Cat. No. B2482817
CAS RN: 338953-64-3
M. Wt: 251.3
InChI Key: SVAZWPMFGQSORZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 4-Methoxybenzyl alcohol can be prepared in high yield under a number of mild reaction conditions . The even more reactive 4-methoxybenzyl iodide has been utilized for the introduction of PMB esters .

Scientific Research Applications

  • Nucleic Acid Chemistry and Oligoribonucleotide Synthesis The 4-methoxybenzyl group serves as a novel protecting group for the 2′-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. This approach facilitates the synthesis via the phosphotriester method, making it valuable in nucleic acid chemistry.
  • Cyclooxygenase 2 (COX-2) Inhibition

    • 4-Methoxybenzyl bromide, a precursor to 4-(4-Methoxybenzyl)-3,5-thiomorpholinedione, plays a crucial role in the study of diarylpyrazoles as inhibitors of cyclooxygenase 2 (COX-2). COX-2 inhibitors are relevant in inflammation research and drug development .

    Organic Synthesis and Quinoline Derivatives

    • 4-Methoxybenzyl alcohol, a related compound, is used as a reagent in various organic reactions, including the synthesis of quinolines. Researchers explore its applications in designing novel organic molecules and functional materials .

    Pharmaceutical Intermediates

    • 4-Methoxybenzyl isothiocyanate finds use as a pharmaceutical intermediate. Its unique chemical properties make it valuable in drug discovery and development .

    Photo Catalysis and Aldehyde Formation

    • Researchers investigate the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde. This process sheds light on the compound’s behavior under specific conditions and its potential applications in green chemistry .

    Flavor and Fragrance Industry

    • 4-Methoxybenzyl alcohol contributes to the fragrance and flavor industry. Its pleasant aroma and taste make it a sought-after ingredient in perfumes, cosmetics, and food products .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAZWPMFGQSORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione

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